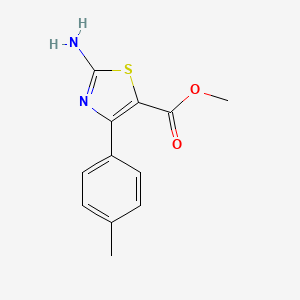

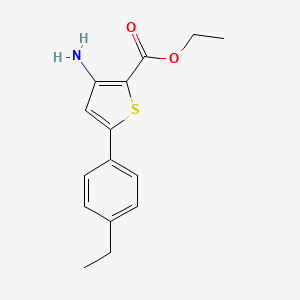

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate

Overview

Description

“Methyl 2-amino-4-p-tolylthiazole-5-carboxylate” is a versatile chemical compound used in various scientific research applications. Its unique structure enables it to be utilized in drug discovery, organic synthesis, and material science. It has a CAS Number of 1133115-44-2 and a molecular weight of 248.31 .

Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-4-p-tolylthiazole-5-carboxylate” is C12H12N2O2S . The InChI code is 1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) .Physical And Chemical Properties Analysis

“Methyl 2-amino-4-p-tolylthiazole-5-carboxylate” has a molecular weight of 248.30 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and five hydrogen bond acceptors . It also has three rotatable bonds . The topological polar surface area is 93.4 Ų .Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition of Copper by Tolyltriazole : This study reviews the effectiveness of tolyltriazole, a compound with a similar aromatic substitution pattern to Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, in inhibiting copper and brass corrosion in various environments. Although not the same compound, insights into corrosion inhibition mechanisms might be relevant for research into similar thiazole derivatives (Walker, 1976).

Heterocyclic Compounds in Drug Design

The Medicinal Perspective of 2,4‐thiazolidinediones Based Ligands : The review discusses the pharmacological significance of thiazolidinedione derivatives, highlighting their antimicrobial, anticancer, and antidiabetic activities. This underscores the potential of thiazole and its derivatives, including Methyl 2-amino-4-p-tolylthiazole-5-carboxylate, in the development of new therapeutic agents (Singh et al., 2022).

Synthesis of Heterocycles

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives : This review focuses on the synthesis of 2-amino and 2-mercapto substituted benzothiazoles, highlighting their biological activity and demand in industry. The paper emphasizes new synthesis methods, including green chemistry principles, for developing pharmacologically active heterocycles. The methodologies and applications discussed could be relevant for research involving Methyl 2-amino-4-p-tolylthiazole-5-carboxylate (Zhilitskaya et al., 2021).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by M2APT5C are currently unknown . Thiazole compounds, to which M2APT5C belongs, have been found to have a wide range of biological activities and are of interest to researchers in the field of drug discovery. For example, some thiazole compounds have been shown to have anti-bacterial or anti-fungal activity.

Action Environment

This could lead to the formation of the corresponding carboxylic acid and methanol.

properties

IUPAC Name |

methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)9-10(11(15)16-2)17-12(13)14-9/h3-6H,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGXVJGOSLEMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674818 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-4-p-tolylthiazole-5-carboxylate | |

CAS RN |

1133115-44-2 | |

| Record name | Methyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

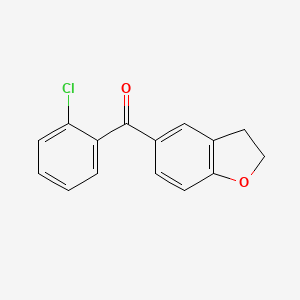

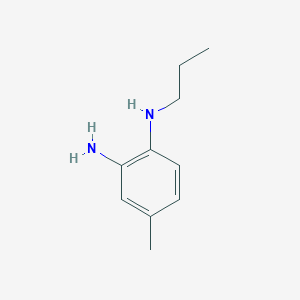

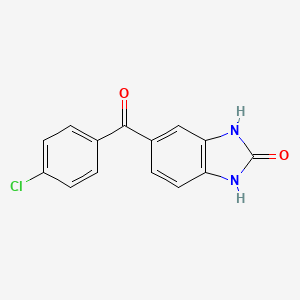

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(methylamino)ethyl]cyclopropanamine](/img/structure/B1420382.png)

![6-Chloro-3-(2,3-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1420387.png)

![4-chloro-3-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]aniline](/img/structure/B1420395.png)

![2-chloro-N-[(cyclopropylcarbamoyl)methyl]-N-methylpropanamide](/img/structure/B1420401.png)

![2-chloro-1-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1420403.png)